molecular formula C18H16N4O4S B2808404 (E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 1396891-52-3

(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2808404
CAS No.: 1396891-52-3
M. Wt: 384.41
InChI Key: SIWNWIPFMVXLSP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acryloyl group could participate in addition reactions, while the isoxazole ring might be involved in substitution reactions or ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Synthesis and Transformations

  • The compound plays a role in the synthesis of complex organic structures. For example, El’chaninov et al. (2018) describe the synthesis of related compounds through a series of reactions involving furan derivatives and other chemical entities, demonstrating the compound's utility in creating diverse molecular structures (El’chaninov, Aleksandrov, & Stepanov, 2018).

Derivatives and Antiprotozoal Agents

  • The compound has been used as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. Ismail et al. (2004) synthesized derivatives of the compound that showed promising antiprotozoal activity, highlighting its potential in medicinal chemistry (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Heterocyclic Synthesis

  • The compound is instrumental in synthesizing heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Papers by Youssef et al. (2012) and Abu-Melha (2013) demonstrate its use in creating various heterocyclic structures with potential antimicrobial properties (Youssef, Azab, & Youssef, 2012), (Abu-Melha, 2013).

Computational Chemistry

  • Studies like those conducted by Singh et al. (2014) utilize the compound in computational chemistry research, providing insights into its electronic structure and potential chemical interactions (Singh, Rawat, & Sahu, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied for potential medicinal applications, its mechanism of action would involve how it interacts with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include using personal protective equipment and following safe laboratory practices. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

Future research on this compound could involve further exploring its properties and potential applications. This might include studying its reactivity, investigating its potential uses in medicine or materials science, or developing new methods for its synthesis .

Properties

IUPAC Name

N-[5-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-9-14(21-26-11)17(24)20-18-19-13-6-7-22(10-15(13)27-18)16(23)5-4-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,24)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWNWIPFMVXLSP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.